molecular formula C16H24BNO2 B1420495 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine CAS No. 1150271-52-5

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine

Cat. No. B1420495
M. Wt: 273.2 g/mol
InChI Key: ZEYXACFFLQISAL-UHFFFAOYSA-N
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Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine, otherwise known as N-TMCD, is a cyclopropanamine derivative with a wide range of uses in scientific research. It is synthesized from a variety of precursors, and is a versatile compound with a wide range of applications in both biochemical and physiological studies. N-TMCD has been used in a variety of experiments, ranging from studies of enzyme kinetics to the development of novel drugs.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been synthesized through Pd-catalyzed borylation of arylbromides, demonstrating effectiveness in borylation of arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).
  • It has been characterized structurally using spectroscopic methods (FT-IR, NMR, MS) and crystallography, including DFT calculations for molecular structure and conformation analysis (Wu et al., 2021).

Use in Chemical Reactions

  • The compound serves as an intermediate in various chemical reactions. For example, it's involved in a three-step substitution reaction to produce boric acid ester intermediates, with its structure confirmed by various spectroscopic methods and X-ray diffraction (Huang et al., 2021).
  • It's also used in microwave-assisted synthesis of heteroaryl-linked benzimidazoles and subsequent Suzuki–Miyaura cross-coupling reactions (Rheault et al., 2009).

Biological and Medicinal Chemistry Applications

  • The compound has been investigated in the context of boronated phosphonium salts, with studies on their synthesis, X-ray diffraction, cytotoxicity, and cellular uptake, showing potential for targeted delivery and treatment applications (Morrison et al., 2010).
  • It has been used to modify prochelators for hydrolytic stability, improving cytoprotection against oxidative stress (Wang & Franz, 2018).

Material Science and Nanotechnology

  • The compound plays a role in the synthesis of conjugated polymers and is involved in Suzuki polycondensation reactions for the preparation of luminescent polymers (Zhu et al., 2007).
  • It's used in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide, with applications in explosive detection and intracellular monitoring (Lampard et al., 2018).

Environmental and Analytical Chemistry

  • Its derivatives are engaged in the development of chemical sensors, particularly for the detection of hydrogen peroxide vapor, important in explosive and peroxide-based explosive detection (Fu et al., 2016).

properties

IUPAC Name

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-8-6-5-7-12(14)11-18-13-9-10-13/h5-8,13,18H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYXACFFLQISAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674860
Record name N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine

CAS RN

1150271-52-5
Record name Benzenemethanamine, N-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-Cyclopropylaminomethyl)phenylboronic acid, pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine
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N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine
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N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine
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N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine
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N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine
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N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine

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